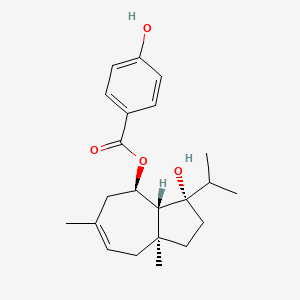
Ferutinin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferutinin is a sesquiterpene ester isolated from various species of the Ferula genus, particularly Ferula communis. It is known for its significant estrogenic activity and various biological properties, including antioxidant, anti-inflammatory, and anticancer effects . The chemical structure of this compound is 4-oxy-6-(4-oxybenzoyloxy) dauc-8,9-en, which contributes to its diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ferutinin can be synthesized through several methods, including esterification of sesquiterpenic alcohol with aromatic p-hydroxybenzoic acid . The synthesis involves the reaction of ferutinol with p-hydroxybenzoic acid in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves extraction from the roots of Ferula species using solvents like ethanol or methanol . The extract is then purified using chromatographic techniques to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions
Ferutinin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction of this compound can lead to the formation of ferutinol, which can be further esterified.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like sulfuric acid for esterification .
Major Products Formed
The major products formed from these reactions include various this compound derivatives, which may exhibit different biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Ferutinin exerts its effects primarily through its interaction with estrogen receptors ERα and ERβ . It acts as an agonist to ERα and an agonist/antagonist to ERβ, leading to various estrogenic and antiestrogenic effects . Additionally, this compound increases the permeability of cellular membranes to calcium ions, leading to mitochondrial dysfunction and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Ferutinin is often compared with other phytoestrogens like 17β-estradiol due to its estrogenic activity . Unlike 17β-estradiol, this compound has a unique ability to selectively modulate estrogen receptors, making it a potential candidate for targeted hormone therapy . Other similar compounds include ferutinol and teferin, which share structural similarities with this compound but exhibit different biological activities .
Propiedades
Fórmula molecular |
C22H30O4 |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
[(3S,3aR,4R,8aS)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3/t18-,19+,21-,22+/m1/s1 |
Clave InChI |
CYSHNJQMYORNJI-KIZRIRGWSA-N |
SMILES isomérico |
CC1=CC[C@@]2(CC[C@@]([C@H]2[C@@H](C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C |
SMILES canónico |
CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C |
Sinónimos |
4-oxy-6-(4-oxybezoyloxy)dauc-8,9-en ferutinin ferutinine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















